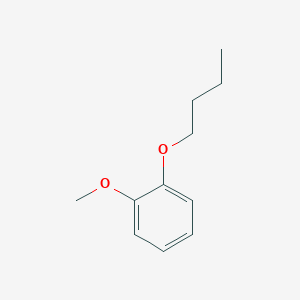

1-Butoxy-2-methoxybenzene

Cat. No. B8654224

M. Wt: 180.24 g/mol

InChI Key: FDGYZZIZZAXOEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a 40-mL scintillation vial equipped with a magnetic stir bar was charged with palladium(II) acetate (3.2 mg, 0.014 mmol, 0.01 equivalents), 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (8.6 mg, 0.015 mmol, 0.011 equivalents) and cesium carbonate (686 mg, 2.10 mmol, 1.5 equivalents). The solids were then slurried in toluene (2.8 mL) and n-butanol (385 μL, 4.21 mmol, 3 equivalents). 2-Chloroanisole (178 μL, 1.40 mmol, 1 equivalent) was added by syringe, then the vial was sealed with a polytetrafluoroethylene (PTFE) screw cap septum and heated to 110° C. for 19 hours. After cooling the reaction to room temperature, the vial was brought outside the glovebox. The reaction mixture was diluted with ethyl acetate (2 mL) and filtered through a pad of diatomaceous earth. After the vial was rinsed with ethyl acetate (2×2 mL) and filtered, the filter cake was washed with ethyl acetate (2 mL). The ethyl acetate was carefully removed on a rotary evaporator. A weight percent (wt %) analysis was then performed on the crude concentrate to determine an assay yield of 62% (literature reference: Wolter M, et al. Org. Lett. 2002; 4: 973-976). 1H NMR (400 MHz, CDCl3) δ ppm 6.96-6.84 (m, 4H), 4.03 (t, J=6.8 Hz, 2H), 3.87 (s, 3H), 1.91-1.78 (m, 2H), 1.57-1.44 (m, 2H), 0.99 (t, J=7.4 Hz, 3H).

Name

polytetrafluoroethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane

Quantity

8.6 mg

Type

reactant

Reaction Step Six

Name

cesium carbonate

Quantity

686 mg

Type

reactant

Reaction Step Six

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

CC1(C)P([C:12]2[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14](OC)[C:13]=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:46]([OH:50])[CH2:47][CH2:48][CH3:49].ClC1C=CC=CC=1OC>C1(C)C=CC=CC=1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:46]([O:50][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH2:47][CH2:48][CH3:49] |f:1.2.3,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

385 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Two

|

Name

|

|

|

Quantity

|

178 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)OC

|

Step Three

|

Name

|

polytetrafluoroethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(F)(F)[*:1])(F)[*:2]

|

Step Four

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

|

Name

|

7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane

|

|

Quantity

|

8.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C

|

|

Name

|

cesium carbonate

|

|

Quantity

|

686 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

3.2 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a 40-mL scintillation vial equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap septum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

After the vial was rinsed with ethyl acetate (2×2 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with ethyl acetate (2 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate was carefully removed on a rotary evaporator

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)OC1=C(C=CC=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |